molecular formula C23H30N2O4S B492794 N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide CAS No. 690245-83-1

N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide

Cat. No.: B492794
CAS No.: 690245-83-1
M. Wt: 430.6g/mol
InChI Key: CZUUFMRWUFVESW-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an oxolan-2-ylmethyl group and a tetramethylphenylsulfonylamino group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the oxolan-2-ylmethyl group, which can be synthesized through the reaction of oxirane with a suitable nucleophile under controlled conditions . The tetramethylphenylsulfonylamino group is introduced via sulfonylation reactions, where a tetramethylphenylsulfonyl chloride reacts with an amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-[(oxolan-2-yl)methyl]-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It contains an oxolane ring and a sulfonamide group, which are significant for its biological interactions. The molecular weight and specific physical properties such as solubility and stability are critical for understanding its behavior in biological systems.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight345.45 g/mol
SolubilitySoluble in DMSO
Melting Point> 200°C

Mechanisms of Biological Activity

The biological activity of this compound may stem from several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
  • Cellular Signaling Modulation : The sulfonamide moiety may interact with cellular receptors or enzymes that modulate signaling pathways related to inflammation or cell proliferation.
  • Antimicrobial Properties : Analogous benzamide derivatives have demonstrated antifungal and antibacterial activities, suggesting that this compound might exhibit similar effects.

1. Antidiabetic Activity

A study on benzamide derivatives indicated that modifications to the benzamide structure can enhance protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The findings suggest that compounds with similar scaffolds could be developed for diabetes treatment due to their ability to protect β-cells from apoptosis induced by ER stress .

2. Antifungal Activity

Research on 1,2,4-oxadiazole-based benzamides revealed significant antifungal activity against various fungal strains. The results showed that modifications in the benzamide structure can lead to enhanced fungicidal properties . This indicates a potential for this compound to exhibit similar antifungal effects.

3. Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds on various cancer cell lines demonstrated variable degrees of efficacy. For instance, certain analogs showed potent inhibition of cellular growth without significant toxicity at lower concentrations . This highlights the importance of structural modifications in enhancing therapeutic indices while minimizing adverse effects.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[[(2,3,5,6-tetramethylphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-15-12-16(2)18(4)22(17(15)3)30(27,28)25-13-19-7-9-20(10-8-19)23(26)24-14-21-6-5-11-29-21/h7-10,12,21,25H,5-6,11,13-14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUUFMRWUFVESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3CCCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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